molecular formula C24H24N4O3 B2756129 1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 1088101-06-7

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B2756129
CAS No.: 1088101-06-7
M. Wt: 416.481
InChI Key: SWZUIQVSOQCEFS-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity and selectivity for FXa over other human coagulation proteases .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, leading to a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^-1/s .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing thrombin generation . Thrombin is a key enzyme that converts fibrinogen to fibrin, the main component of blood clots. Therefore, the compound indirectly inhibits platelet aggregation by reducing thrombin generation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . Preclinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This means that the compound can prevent the formation of harmful blood clots without significantly increasing the risk of bleeding.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-31-19-12-10-17(11-13-19)27-15-16(14-22(27)29)24(30)25-23-20-8-5-9-21(20)26-28(23)18-6-3-2-4-7-18/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZUIQVSOQCEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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